1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide
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Description
1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
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Scientific Research Applications
Experimental and Theoretical Studies on Functionalization Reactions
Research into the functionalization reactions of pyrazole derivatives, similar to "1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide," has shown significant interest in synthetic chemistry. Studies by İ. Yıldırım, F. Kandemirli, and colleagues on pyrazole carboxylic acids and their derivatives highlight the versatility of these compounds in creating a variety of products through reactions with different amines and reagents. These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and detailed characterization of novel pyrazole derivatives, as exemplified by K. Kumara and colleagues, provide insights into the molecular structure and properties of such compounds. Their work on synthesizing and characterizing a novel pyrazole derivative with specific substituents shows the potential for tailoring the physical and chemical properties of these compounds for various applications, including optoelectronic devices and as intermediates in organic synthesis (Kumara et al., 2018).
Herbicidal Activity of Pyrazole-4-carboxamide Derivatives
The agricultural application of pyrazole-4-carboxamide derivatives has been explored through the synthesis and evaluation of their herbicidal activity. Studies by R. Ohno and colleagues on novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives demonstrate the impact of different substituents on the pyrazole ring on herbicidal efficiency and selectivity. These compounds offer promising leads for the development of new herbicides with improved performance and lower environmental impact (Ohno et al., 2004).
Antimicrobial and Antiproliferative Activities
The exploration of pyrazole derivatives for biomedical applications, such as antimicrobial and antiproliferative agents, has been a focus of recent research. Studies on the synthesis and evaluation of pyrazole-sulfonamide derivatives and their in vitro activities against various cancer cell lines reveal the potential of these compounds as leads for the development of new anticancer therapies. These studies underscore the diversity of biological activities that can be achieved through structural modifications of the pyrazole core (Mert et al., 2014).
Properties
IUPAC Name |
1-benzyl-N-(4-carbamoylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c26-23(30)20-11-13-21(14-12-20)27-24(31)22-16-29(15-18-7-3-1-4-8-18)28-25(22)32-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H2,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJDAWXPUZAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.